5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a chloro group, a phenylsulfonyl group, and a piperidinyl group attached to a pyrrolopyrimidine core
Preparation Methods
The synthesis of 5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method is the Pd-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives The reaction conditions often involve the use of palladium catalysts, such as Pd(OAc)2, and ligands like PPh3, in the presence of a base like K2CO3, and solvents such as DMF or toluene .
Chemical Reactions Analysis
5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Functional Group Transformations: The piperidinyl group can be modified through reactions like N-alkylation or N-acylation.
Common reagents used in these reactions include bases like NaH, oxidizing agents like m-CPBA, and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and synthetic methodologies.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases or other enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular pathways. The phenylsulfonyl group plays a crucial role in enhancing the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:
7-(Phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chloro group, which may affect its reactivity and binding properties.
5-Chloro-7-(methylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine: Contains a methylsulfonyl group instead of a phenylsulfonyl group, potentially altering its chemical and biological properties.
Properties
Molecular Formula |
C17H17ClN4O2S |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
7-(benzenesulfonyl)-5-chloro-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H17ClN4O2S/c18-14-11-22(25(23,24)13-7-3-1-4-8-13)17-15(14)16(19-12-20-17)21-9-5-2-6-10-21/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
InChI Key |
CLXALUIGFGDIOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C(=CN3S(=O)(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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